2-Hydroperoxy-2-hydroxycyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroperoxy-2-hydroxycyclohexan-1-one is an organic compound with the molecular formula C6H10O3 It is a derivative of cyclohexanone, featuring both hydroperoxy and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-2-hydroxycyclohexan-1-one typically involves the oxidation of 2-hydroxycyclohexanone. One common method is the reaction of 2-hydroxycyclohexanone with hydrogen peroxide in the presence of a catalyst such as vanadium or tungsten compounds . The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroperoxy-2-hydroxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxy group, yielding diols.
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts (e.g., vanadium, tungsten).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted cyclohexanones.
Scientific Research Applications
2-Hydroperoxy-2-hydroxycyclohexan-1-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroperoxy-2-hydroxycyclohexan-1-one involves its ability to undergo redox reactions. The hydroperoxy group can generate reactive oxygen species (ROS), which can interact with biological molecules and pathways. These interactions may lead to oxidative stress or signaling events that influence cellular functions. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect enzymes and proteins involved in oxidative metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycyclohexanone: A precursor in the synthesis of 2-Hydroperoxy-2-hydroxycyclohexan-1-one.
Cyclohexanone: A simpler ketone without the hydroperoxy and hydroxy groups.
2-Hydroperoxypropanal: Another hydroperoxy compound with different structural features.
Uniqueness
This compound is unique due to the presence of both hydroperoxy and hydroxy groups on the cyclohexanone ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
81485-24-7 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-hydroperoxy-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C6H10O4/c7-5-3-1-2-4-6(5,8)10-9/h8-9H,1-4H2 |
InChI Key |
LDYOJAHUDFLMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.